molecular formula C9H10N2O B1374139 2-Amino-4-methoxy-3-methylbenzonitrile CAS No. 923274-68-4

2-Amino-4-methoxy-3-methylbenzonitrile

Cat. No.: B1374139
CAS No.: 923274-68-4
M. Wt: 162.19 g/mol
InChI Key: CDZMIQSRVJVDFS-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-3-methylbenzonitrile (CAS: 923274-68-4) is a substituted benzonitrile derivative featuring amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups at the 2-, 4-, and 3-positions of the benzene ring, respectively. This compound is utilized in pharmaceutical and agrochemical research, particularly as a building block for synthesizing heterocyclic compounds. The methoxy and methyl substituents influence its electronic and steric properties, while the amino group enhances reactivity in coupling or substitution reactions.

Key properties include:

  • Purity: Available at 95% (Combi-Blocks) and 98% (Shanghai JiZhi Biochemical Technology Co.) .
  • Storage: Recommended storage at 2–8°C to maintain stability .
  • Molecular Formula: Estimated as C₉H₁₀N₂O (based on structural analogs and substituent contributions).

Properties

IUPAC Name

2-amino-4-methoxy-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-8(12-2)4-3-7(5-10)9(6)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZMIQSRVJVDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717607
Record name 2-Amino-4-methoxy-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923274-68-4
Record name 2-Amino-4-methoxy-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxy-3-methylbenzonitrile typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methoxy-3-methylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4-methoxy-3-methylbenzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxy-3-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes. The methoxy and methyl groups may also influence the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares 2-Amino-4-methoxy-3-methylbenzonitrile with structurally related compounds:

Compound Name CAS Number Substituents (Positions) Purity Molecular Weight Key Suppliers
This compound 923274-68-4 -NH₂ (2), -OCH₃ (4), -CH₃ (3) 95–98% ~162.2* Combi-Blocks, Shanghai JiZhi
4-Amino-3-methylbenzonitrile 78881-21-7 -NH₂ (4), -CH₃ (3) >97% 132.16 Kanto Reagents
2-Amino-4-chloro-5-methoxybenzonitrile 1824059-40-6 -NH₂ (2), -Cl (4), -OCH₃ (5) 97% 182.6 Not specified
3-(Aminomethyl)benzonitrile 10406-24-3 -CH₂NH₂ (3) >97% 132.16 Kanto Reagents
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone 912347-94-5 -NH₂ (2), -OCH₃ (4), -CH₃ (3), -COCH₃ (1) 97% 193.2 Combi-Blocks

*Estimated based on substituent contributions.

Key Observations:

The chloro substituent in 2-Amino-4-chloro-5-methoxybenzonitrile introduces electrophilicity, making it more reactive in cross-coupling reactions than the methyl-substituted analog . Aminomethyl derivatives (e.g., 3-(Aminomethyl)benzonitrile) lack steric hindrance from ring substituents, favoring nucleophilic reactions .

Applications: Pharmaceutical intermediates: The acetylated derivative (1-(2-Amino-4-methoxy-3-methylphenyl)ethanone) is used in ketone-based drug synthesis . Agrochemicals: Chloro- and methoxy-substituted analogs are precursors in herbicide development .

Purity and Availability

  • This compound is available in small quantities (100 mg to 1 g) from specialized suppliers, reflecting its niche applications .
  • 4-Amino-3-methylbenzonitrile is more cost-effective (JPY 4,100/g vs. ~JPY 36,000/g for 3-(Aminomethyl)benzonitrile), likely due to simpler synthesis .

Biological Activity

2-Amino-4-methoxy-3-methylbenzonitrile is an organic compound characterized by its unique molecular structure, which includes an amino group, a methoxy group, and a nitrile group attached to a benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

  • Molecular Formula : C₉H₉N₃O
  • Molecular Weight : Approximately 147.17 g/mol
  • Appearance : Light yellow crystalline solid

The biological activity of this compound is primarily attributed to its structural features:

  • Amino Group : This functional group can form hydrogen bonds, enhancing interactions with biological targets.
  • Methoxy Group : This group contributes to hydrophobic interactions, influencing the compound's solubility and permeability across biological membranes.
  • Nitrile Group : The nitrile may participate in various chemical reactions, potentially affecting enzyme activity and metabolic pathways.

Biological Activity Overview

Research has indicated that this compound exhibits several significant biological activities:

Study on Cytochrome P450 Inhibition

A study focusing on the inhibitory effects of this compound on CYP1A2 revealed that it significantly reduces the enzyme's activity. This finding suggests that the compound could alter the metabolism of drugs that are substrates for CYP1A2, highlighting its importance in pharmacological contexts.

Antioxidant Activity Investigation

In a comparative study of various benzonitrile derivatives, it was found that this compound exhibited moderate antioxidant activity when tested against standard free radical scavengers. The mechanism was hypothesized to involve electron donation from the amino and methoxy groups, which stabilize free radicals .

Data Table: Biological Activities of this compound

Activity TypeObservationsReference
Enzyme InhibitionInhibits CYP1A2 activity
Antioxidant ActivityModerate activity in scavenging assays
AntimicrobialPotential against gram-positive bacteria

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